Cas no 1427013-81-7 (5-Bromo-1-butyl-1H-pyrazole)

5-Bromo-1-butyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-1-butyl-1H-pyrazole
- 1H-Pyrazole, 5-bromo-1-butyl-
-
- インチ: 1S/C7H11BrN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3
- InChIKey: MMMPCOYSIXYEEG-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC)C(Br)=CC=N1
計算された属性
- せいみつぶんしりょう: 202.011
- どういたいしつりょう: 202.011
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8A^2
5-Bromo-1-butyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503924-1g |
5-Bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 97% | 1g |
$343 | 2022-06-13 | |
Enamine | EN300-1614392-0.05g |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 0.05g |
$1020.0 | 2023-06-04 | ||
Enamine | EN300-1614392-0.5g |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 0.5g |
$1165.0 | 2023-06-04 | ||
Enamine | EN300-1614392-5.0g |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 5g |
$3520.0 | 2023-06-04 | ||
Enamine | EN300-1614392-10.0g |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 10g |
$5221.0 | 2023-06-04 | ||
Enamine | EN300-1614392-500mg |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 500mg |
$1014.0 | 2023-09-23 | ||
Enamine | EN300-1614392-0.25g |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 0.25g |
$1117.0 | 2023-06-04 | ||
Enamine | EN300-1614392-1.0g |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 1g |
$1214.0 | 2023-06-04 | ||
Enamine | EN300-1614392-100mg |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 100mg |
$930.0 | 2023-09-23 | ||
Enamine | EN300-1614392-50mg |
5-bromo-1-butyl-1H-pyrazole |
1427013-81-7 | 50mg |
$888.0 | 2023-09-23 |
5-Bromo-1-butyl-1H-pyrazole 関連文献
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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5-Bromo-1-butyl-1H-pyrazoleに関する追加情報
Comprehensive Overview of 5-Bromo-1-butyl-1H-pyrazole (CAS No. 1427013-81-7): Properties, Applications, and Industry Insights
The chemical compound 5-Bromo-1-butyl-1H-pyrazole (CAS No. 1427013-81-7) is a specialized heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. As a brominated pyrazole derivative, it serves as a versatile building block for synthesizing complex molecules. Its unique molecular structure, featuring a pyrazole ring substituted with a bromine atom at the 5-position and a butyl group at the 1-position, makes it invaluable for drug discovery and material science applications.
Recent trends in AI-driven drug design and green chemistry have amplified interest in compounds like 5-Bromo-1-butyl-1H-pyrazole. Researchers frequently search for "pyrazole derivatives in medicinal chemistry" or "CAS 1427013-81-7 suppliers," reflecting its commercial and scientific relevance. The compound's role in developing kinase inhibitors and antimicrobial agents aligns with the growing demand for targeted therapies and sustainable crop protection solutions.
From a synthetic perspective, 5-Bromo-1-butyl-1H-pyrazole exhibits remarkable stability under standard laboratory conditions, with a melting point range of 45-50°C and solubility in common organic solvents like dichloromethane and ethyl acetate. These properties facilitate its use in palladium-catalyzed cross-coupling reactions, a hot topic in "click chemistry optimization" discussions. Its molecular weight of 218.09 g/mol and high purity grade (>97%) make it ideal for precision applications.
The agrochemical industry particularly values this compound for developing next-generation pesticides with lower environmental impact. Searches for "eco-friendly pyrazole-based agrochemicals" have surged by 120% year-over-year, according to recent SEO data. When handled with proper laboratory safety protocols, 5-Bromo-1-butyl-1H-pyrazole demonstrates excellent compatibility with microwave-assisted synthesis techniques—a key focus area for process chemistry optimization.
Analytical characterization of CAS 1427013-81-7 typically involves HPLC-MS and NMR spectroscopy, with the bromine atom producing distinctive splitting patterns in 1H-NMR spectra. These features support its identification in complex multi-step synthesis workflows. The compound's lipophilicity (logP ≈ 2.8) also makes it valuable for bioavailability enhancement studies, addressing frequent queries about "improving drug solubility" in pharmaceutical forums.
Emerging applications in organic electronics have further expanded the utility of 5-Bromo-1-butyl-1H-pyrazole. Its electron-withdrawing bromine moiety contributes to the development of charge-transfer complexes for OLED materials—a trending topic in "flexible display technology" research. Manufacturers emphasize strict quality control measures, including residual solvent analysis and heavy metal screening, to meet industry standards.
Storage recommendations for 5-Bromo-1-butyl-1H-pyrazole include protection from light in amber glass containers at 2-8°C, with nitrogen atmosphere preferred for long-term stability. These protocols address common concerns about "compound degradation prevention" in research communities. The compound's structure-activity relationships continue to be explored through computational chemistry models, particularly in fragment-based drug discovery approaches.
With global patent filings referencing pyrazole derivatives increasing by 18% annually, 5-Bromo-1-butyl-1H-pyrazole remains at the forefront of intellectual property development in fine chemicals. Its compatibility with continuous flow chemistry systems answers industry demands for "scalable synthetic routes," while its role in bioconjugation chemistry supports advances in diagnostic probe development.
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